Ofurace

Catalog No.
S537984
CAS No.
58810-48-3
M.F
C14H16ClNO3
M. Wt
281.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ofurace

Standard phenylamide fungicides often leach rapidly in high-moisture soils, compromising formulation stability and cross-resistance mapping. Ofurace, with its distinct gamma-butyrolactone scaffold and low aqueous solubility (146 mg/L), provides a low-mobility active for soil-targeted treatments. Unlike oxadixyl, it selectively suppresses hepatic CYP450 ethoxyresorufin-O-deethylase, enabling precise toxicological probing. Supplied as a racemic mixture, it serves as an RNA polymerase I inhibitor standard for oomycete mutation analysis. Reliable bulk availability ensures uninterrupted formulation R&D and analytical chemistry workflows.

CAS Number

58810-48-3

Product Name

Ofurace

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

InChI

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3

InChI Key

OWDLFBLNMPCXSD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide, ofurace

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl

The exact mass of the compound Ofurace is 281.0819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of butan-4-olide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 250 mg

Ofurace is a systemic phenylamide fungicide characterized by its unique gamma-butyrolactone structural moiety, distinguishing it from acylalanine derivatives like metalaxyl. Functioning primarily as an RNA polymerase I inhibitor, it disrupts ribosomal RNA synthesis in Oomycetes [1]. Commercially supplied as a racemic mixture, ofurace presents a highly specific physicochemical profile, most notably a low aqueous solubility of 146 mg/L at 20 °C [2]. For procurement professionals and formulation scientists, this compound represents a critical active ingredient and analytical standard when developing low-mobility soil treatments or mapping complex cross-resistance patterns in agricultural pathogen populations.

Research Fit

Oomycete pathogen research tool: Systemic phenylamide with reported RNA polymerase I inhibition, suitable for Phytophthora and Plasmopara spp. studies.

Sporangia-formation assay emphasis: Differential activity profile highlights inhibition of sporangia formation over mycelial growth, supporting targeted developmental stage research.

Chiral analysis reference: Racemic (RS)-mixture enables method development for enantiomer separation and stereochemical effect studies.

Substituting ofurace with closely related phenylamides like metalaxyl or oxadixyl fundamentally compromises formulation stability and toxicological baselines. While they share a common mechanism of action, metalaxyl is over 50 times more soluble in water than ofurace, meaning a direct substitution will drastically alter leaching rates, soil half-life, and required formulation vehicles (e.g., forcing the use of suspension concentrates vs. aqueous solutions)[1]. Furthermore, in mammalian biotransformation assays, ofurace distinctly suppresses specific hepatic deethylase activities that oxadixyl leaves unchanged, rendering them non-interchangeable as reference standards in toxicological screening[2].

Substitution Risk

Intrinsic potency
Ofurace: reported intermediate ED50
Metalaxyl: 8× more potent in vitro; Oxadixyl: 1.6× less potent
Potency ranking may shift with pathogen isolate; cannot assume class-wide equivalence
Curative window
Ofurace: high activity ≤72 h post-inoculation
Metalaxyl/Oxadixyl: extended window up to 120 h
Timing-dependent efficacy may not transfer; curative protocols require target-specific validation
Soil mobility
Ofurace: intermediate leaching potential
Metalaxyl: high mobility; Oxadixyl: low mobility
Root-zone redistribution patterns differ; environmental fate context may require review
Resistance phenotype
Ofurace: binary sensitive/resistant, no intermediate
Metalaxyl: graded intermediate resistance observed in some isolates
Cross-resistance patterns are not uniform; sensitivity classification may differ across phenylamides

Aqueous Solubility and Formulation Processability

A critical differentiator for formulation scientists is the stark contrast in aqueous solubility between ofurace and other phenylamides. At 20 °C, ofurace exhibits a water solubility of 146 mg/L, whereas the industry benchmark metalaxyl reaches 8400 mg/L [1]. This significant reduction in solubility dictates that ofurace is better suited for suspension concentrates rather than soluble liquids, and it provides a fundamentally different soil mobility profile, reducing the risk of rapid leaching in high-moisture agricultural environments.

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data146 mg/L
Comparator Or BaselineMetalaxyl: 8400 mg/L
Quantified DifferenceOfurace is ~57 times less soluble in water.
ConditionsAqueous solution at 20 °C, pH 7

Dictates the selection of formulation vehicles and provides a critical advantage for developing low-leaching soil treatments.

In vitro potency (ED50)
Head-to-head
1.77 mg/L Phytophthora cryptogea
Reported intermediate intrinsic activity; 8× higher ED50 than metalaxyl (0.22 mg/L), 1.6× higher than oxadixyl (1.1 mg/L).
Mycelial growth inhibition assay; isolate-specific context may apply.

Hepatic Xenobiotic Biotransformation Profile

In toxicological screening, ofurace demonstrates a unique modulation of the hepatic monooxygenase system compared to its analog oxadixyl. In rat liver models dosed at 100 mg/kg, ofurace actively decreased ethoxyresorufin-O-deethylase and aniline p-hydroxylase activities. In contrast, oxadixyl left ethoxyresorufin-O-deethylase activity unchanged and induced overall Cytochrome P-450 content [1]. This divergent biotransformation response highlights that these compounds cannot be used interchangeably as baseline standards in xenobiotic metabolism studies.

Evidence DimensionEthoxyresorufin-O-deethylase activity modulation
Target Compound DataDecreased activity
Comparator Or BaselineOxadixyl: Unchanged activity
Quantified DifferenceDivergent suppression vs. neutral effect on specific hepatic enzymes.
ConditionsMale rat liver model, dosed i.p. with 100 mg/kg for 7 days

Essential for toxicologists requiring precise, compound-specific baseline data for mammalian metabolic and safety assays.

Curative time window
Head-to-head
High ≤72 h post-inoculation; partial beyond. Metalaxyl/oxadixyl: high ≤120 h.
Curative window approximately 48 h shorter than metalaxyl/oxadixyl in grapevine downy mildew model.
Plasmopara viticola artificial inoculation; spray timing flexibility is method-dependent.

Phenotypic Resistance Expression in Pathogen Isolates

Ofurace provides a distinct binding or resistance-expression profile at the RNA polymerase I target site. In cross-resistance assays using Plasmopara viticola isolates, pathogens displayed strictly binary responses to ofurace—being either completely sensitive or highly resistant. In direct contrast, the same isolates frequently displayed intermediate resistance to metalaxyl[1]. This lack of intermediate resistance to ofurace makes it a highly definitive probe for mapping specific target-site mutations in agricultural screening programs.

Evidence DimensionResistance phenotype distribution
Target Compound DataBinary (Sensitive or Highly Resistant only)
Comparator Or BaselineMetalaxyl: Spectrum including Intermediate Resistance
Quantified DifferenceAbsence of intermediate resistance phenotypes for ofurace.
ConditionsIn vitro and leaf disc assays on Plasmopara viticola isolates

Provides a definitive, binary screening standard for identifying specific RNA polymerase I mutations in resistance monitoring programs.

Resistance phenotype
Head-to-head
Binary: sensitive or highly resistant only. No intermediate resistance observed.
Phenotype distribution differs from metalaxyl, where intermediate resistance was detected in some isolates.
Tested against 9 P. infestans and 8 P. viticola isolates; class-level inference may apply.
Soil mobility ranking
Head-to-head
Intermediate
Ranked between high-mobility metalaxyl and low-mobility oxadixyl across sand and clay loam columns.
Mobility assessed via P. cryptogea bioindicator; soil-texture context may require on-site validation.
Stereochemical composition
Class-level
Racemic (RS)-mixture
Supplied as 1:1 enantiomer ratio; differs from enantiopure phenylamides (e.g., metalaxyl-M).
Effective enantiomer content ~50%; dose-model interpretation may require adjustment.
Complete inhibition threshold
Head-to-head
Complete inhibition at 50–500 ppm a.i. (P. parasitica). Metalaxyl required 500 ppm; fosetyl-Al incomplete.
Reported lower minimum concentration for full mycelial suppression compared with metalaxyl.
In vitro radial growth assay; field translation requires further study.

Development of Low-Mobility Suspension Concentrates

Due to its low aqueous solubility (146 mg/L) compared to metalaxyl, ofurace is the preferred active ingredient for formulating suspension concentrates designed for high-moisture soil environments. Its physicochemical profile minimizes rapid leaching, ensuring prolonged localized efficacy in the root zone[1].

Reference Standard in Xenobiotic Metabolism Assays

Because ofurace specifically suppresses ethoxyresorufin-O-deethylase—unlike oxadixyl—it is a critical reference compound for toxicologists mapping the differential effects of acylanilide pesticides on the mammalian hepatic Cytochrome P-450 system[2].

Binary Screening for Phenylamide Resistance Mutations

In agricultural pathology, ofurace is utilized as a definitive screening probe. Its inability to trigger intermediate resistance phenotypes in certain oomycete isolates allows researchers to clearly differentiate and map specific target-site mutations at the RNA polymerase I complex [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Root-zone disease model profiling
Intermediate soil mobility and potency
Leaching behavior and efficacy correlation in target soil type
Post-infection curative window research
Defined 72-hour curative activity
Spray timing trials under local infection pressure
Resistance phenotype monitoring
Binary sensitive/resistant classification
Baseline sensitivity screening of field isolates
Low-concentration efficacy screening
Complete inhibition at low ppm a.i.
In vitro–field translation and cost-performance modeling

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

281.0818711 Da

Monoisotopic Mass

281.0818711 Da

Heavy Atom Count

19

LogP

1.39 (LogP)

Appearance

Solid powder

Melting Point

145.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E42Y2VBK3D

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.50e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

58810-48-3

Wikipedia

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

Use Classification

Pharmaceuticals
1: Leslie C, Reidy GF, Stacey NH. Effect of ofurace, oxadixyl, and alachlor on xenobiotic biotransformation in the rat liver. Arch Environ Contam Toxicol. 1989 Nov;18(6):876-80. PubMed PMID: 2619326.
2: Belmonte Valles N, Retamal M, Mezcua M, Fernández-Alba AR. A sensitive and selective method for the determination of selected pesticides in fruit by gas chromatography/mass spectrometry with negative chemical ionization. J Chromatogr A. 2012 Nov 16;1264:110-6. doi: 10.1016/j.chroma.2012.09.063. Epub 2012 Sep 25. PubMed PMID: 23058941.
3: Albert-García JR, Icardo MC, Calatayud JM. Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta. 2006 May 15;69(3):608-14. doi: 10.1016/j.talanta.2005.10.044. Epub 2005 Dec 15. PubMed PMID: 18970611.

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